Cas no 1198071-13-4 (2-phenyl-N-({2-[(1H-pyrazol-1-yl)methyl]phenyl}methyl)ethene-1-sulfonamide)

2-phenyl-N-({2-[(1H-pyrazol-1-yl)methyl]phenyl}methyl)ethene-1-sulfonamide structure
1198071-13-4 structure
Product name:2-phenyl-N-({2-[(1H-pyrazol-1-yl)methyl]phenyl}methyl)ethene-1-sulfonamide
CAS No:1198071-13-4
MF:C19H19N3O2S
Molecular Weight:353.438062906265
CID:5977106
PubChem ID:41747052

2-phenyl-N-({2-[(1H-pyrazol-1-yl)methyl]phenyl}methyl)ethene-1-sulfonamide 化学的及び物理的性質

名前と識別子

    • Z193112472
    • EN300-26593864
    • (E)-2-phenyl-N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]ethenesulfonamide
    • 1198071-13-4
    • 2-phenyl-N-({2-[(1H-pyrazol-1-yl)methyl]phenyl}methyl)ethene-1-sulfonamide
    • インチ: 1S/C19H19N3O2S/c23-25(24,14-11-17-7-2-1-3-8-17)21-15-18-9-4-5-10-19(18)16-22-13-6-12-20-22/h1-14,21H,15-16H2/b14-11+
    • InChIKey: VUINTGQZLFXXCQ-SDNWHVSQSA-N
    • SMILES: S(/C=C/C1C=CC=CC=1)(NCC1=CC=CC=C1CN1C=CC=N1)(=O)=O

計算された属性

  • 精确分子量: 353.11979803g/mol
  • 同位素质量: 353.11979803g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 25
  • 回転可能化学結合数: 7
  • 複雑さ: 523
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 72.4Ų
  • XLogP3: 2.7

2-phenyl-N-({2-[(1H-pyrazol-1-yl)methyl]phenyl}methyl)ethene-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-26593864-0.05g
1198071-13-4 90%
0.05g
$212.0 2023-09-13

2-phenyl-N-({2-[(1H-pyrazol-1-yl)methyl]phenyl}methyl)ethene-1-sulfonamide 関連文献

2-phenyl-N-({2-[(1H-pyrazol-1-yl)methyl]phenyl}methyl)ethene-1-sulfonamideに関する追加情報

Comprehensive Overview of 2-phenyl-N-({2-[(1H-pyrazol-1-yl)methyl]phenyl}methyl)ethene-1-sulfonamide (CAS No. 1198071-13-4): Properties, Applications, and Research Insights

The compound 2-phenyl-N-({2-[(1H-pyrazol-1-yl)methyl]phenyl}methyl)ethene-1-sulfonamide (CAS No. 1198071-13-4) has garnered significant attention in recent years due to its unique structural features and potential applications in pharmaceutical and material science research. This sulfonamide derivative, characterized by its pyrazole and phenyl moieties, exhibits intriguing chemical properties that make it a subject of interest for drug discovery and organic synthesis. Researchers are particularly drawn to its modular design, which allows for further functionalization and optimization.

One of the key structural highlights of 2-phenyl-N-({2-[(1H-pyrazol-1-yl)methyl]phenyl}methyl)ethene-1-sulfonamide is the presence of a sulfonamide group, a well-known pharmacophore in medicinal chemistry. Sulfonamides are frequently employed in the development of enzyme inhibitors, antimicrobial agents, and anti-inflammatory drugs. The incorporation of a pyrazole ring further enhances the compound's versatility, as pyrazole derivatives are widely recognized for their biological activities, including anticancer and antiviral properties. This dual functionality positions CAS No. 1198071-13-4 as a promising scaffold for targeted therapeutic applications.

In the context of current research trends, 2-phenyl-N-({2-[(1H-pyrazol-1-yl)methyl]phenyl}methyl)ethene-1-sulfonamide aligns with the growing demand for small-molecule modulators of protein-protein interactions (PPIs). PPIs have emerged as attractive targets for treating complex diseases, and sulfonamide-based compounds like this one are being explored for their ability to disrupt or stabilize these interactions. Additionally, the compound's ethene linker provides conformational flexibility, which is often critical for achieving optimal binding affinity in drug design.

From a synthetic chemistry perspective, the preparation of 2-phenyl-N-({2-[(1H-pyrazol-1-yl)methyl]phenyl}methyl)ethene-1-sulfonamide involves multi-step organic transformations, including N-alkylation and sulfonylation reactions. Researchers have developed efficient protocols to access this compound with high purity and yield, making it readily available for further studies. The compound's stability under various conditions also contributes to its utility as a building block for more complex molecular architectures.

Beyond pharmaceutical applications, CAS No. 1198071-13-4 has shown potential in materials science, particularly in the design of functional polymers and supramolecular assemblies. The phenyl and pyrazole groups can participate in π-π stacking interactions, which are essential for creating ordered structures with tailored properties. This has led to investigations into its use in organic electronics, sensors, and other advanced materials.

As the scientific community continues to explore the capabilities of 2-phenyl-N-({2-[(1H-pyrazol-1-yl)methyl]phenyl}methyl)ethene-1-sulfonamide, its role in addressing contemporary challenges in health and technology becomes increasingly evident. Whether as a lead compound in drug development or a component in innovative materials, this molecule exemplifies the intersection of chemistry and interdisciplinary research. Future studies will likely uncover even more applications, solidifying its importance in modern science.

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